molecular formula C16H14BrN5O B2533301 5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034613-61-9

5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No. B2533301
CAS RN: 2034613-61-9
M. Wt: 372.226
InChI Key: HXDADZZCQHPWIJ-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzyme NAD+. Nicotinamide derivatives are of significant interest in medicinal chemistry due to their role in various biological processes and potential therapeutic applications.

Synthesis Analysis

The synthesis of related bromo-nicotinamide derivatives involves systematic approaches that may include condensation reactions, as seen in the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives . These processes often involve the use of molecular iodine in water and subsequent alkylation reactions. Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of bromo-nicotinamide derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography . These compounds often crystallize as nearly planar molecules, which is a common feature that can influence their biological activity. Intermolecular hydrogen bonding is also a key structural aspect that can affect the stability and reactivity of these molecules .

Chemical Reactions Analysis

Bromo-nicotinamide derivatives can participate in various chemical reactions, including enzymatic inhibition. For instance, analogues of nicotinamide have been shown to inhibit nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in the biosynthesis of NAD+ . The presence of a bromo group on the pyridine ring can also facilitate further chemical modifications, such as Suzuki coupling reactions, which are commonly used in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nicotinamide derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can increase the molecular weight and affect the lipophilicity of the compound. These properties are crucial for determining the compound's solubility, stability, and its interaction with biological targets. The intermolecular contacts and the planarity of the molecules can also play a role in their biological activity, as seen in the case of compounds with herbicidal, pesticidal, or fungicidal properties .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of nicotinamide derivatives, including those with modifications on the pyridine and pyrazole rings, have been a focus of research due to their potential biological activities. For instance, studies on the synthesis of nicotinamide C-nucleosides and their derivatives highlight the versatility of these compounds in chemical synthesis and their importance in medicinal chemistry (Kabat, Pankiewicz, & Watanabe, 1987).

Biological Activities

  • Nicotinamide derivatives have been explored for their antimicrobial, antiviral, and anticancer properties. Research into fused pyrazoles and their derivatives, for instance, has shown promising results in screening for antimicrobial and antiviral activities (Joshi, Sain, Thadhaney, Ojha, Hussain, & Talesara, 2010).

Chemical Properties and Applications

  • The study of the coordination chemistry of nicotinamide and its derivatives with metals has provided insights into their potential applications in materials science and catalysis. For example, research on the complexes of mercury(II) with nicotinamide showcases the chemical properties and potential applications of these compounds in creating new materials with specific functionalities (Ahuja, Singh, & Rai, 1975).

Drug Discovery and Development

  • Nicotinamide derivatives have been identified as potential inhibitors of enzymes such as Nicotinamide N-Methyltransferase (NNMT), which plays a role in various human diseases. The discovery of bisubstrate NNMT inhibitors underscores the importance of these compounds in drug discovery and development (Babault, Allali-Hassani, Li, Fan, Yue, Ju, Liu, Vedadi, Liu, & Jin, 2018).

properties

IUPAC Name

5-bromo-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-22-15(4-5-21-22)14-3-2-11(7-19-14)8-20-16(23)12-6-13(17)10-18-9-12/h2-7,9-10H,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDADZZCQHPWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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